molecular formula C13H22Cl2N2 B1496575 a-Phenyl-1-piperidineethanamine 2HCl

a-Phenyl-1-piperidineethanamine 2HCl

Cat. No.: B1496575
M. Wt: 277.23 g/mol
InChI Key: CCMBJVCEKHODMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

a-Phenyl-1-piperidineethanamine 2HCl (CAS: 31788-81-5) is a dihydrochloride salt with the molecular formula C₁₃H₂₂Cl₂N₂ and a molecular weight of 277.23 g/mol. Its structure consists of a piperidine ring linked to a phenyl-substituted ethanamine backbone, protonated at two sites to form the hydrochloride salt. This modification enhances water solubility compared to its free base form, a critical factor in pharmaceutical applications.

Properties

Molecular Formula

C13H22Cl2N2

Molecular Weight

277.23 g/mol

IUPAC Name

1-phenyl-2-piperidin-1-ylethanamine;dihydrochloride

InChI

InChI=1S/C13H20N2.2ClH/c14-13(12-7-3-1-4-8-12)11-15-9-5-2-6-10-15;;/h1,3-4,7-8,13H,2,5-6,9-11,14H2;2*1H

InChI Key

CCMBJVCEKHODMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC(C2=CC=CC=C2)N.Cl.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of a-Phenyl-1-piperidineethanamine 2HCl and Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Pharmacological Activity/Application References
This compound C₁₃H₂₂Cl₂N₂ 277.23 Piperidine backbone; enhanced solubility via salt formation. Undisclosed, but salt form suggests improved PK
F8·2HCl Not specified Not provided Salt form of compound F8; >50x higher solubility vs. free base. Antitumor (TGI: 60.6% at 37.5 mg/kg); superior to apatinib.
BGP-15 C₁₄H₂₂N₄O₂·2HCl 351.27 Nicotinic amidoxime derivative; solubility: 28 mg/mL. Investigational drug candidate (metabolic/stress-related disorders).
H-D-Phe-Pip-Arg-pNA, 2HCl C₂₇H₃₆N₈O₅·2HCl 625.6 Peptide thrombin substrate; Km = 7 µM; ≥95% purity. Haemostasis research (thrombin activity assays).
2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2HCl C₁₃H₂₁Cl₂N₃O 326.23 Benzylpiperazine moiety; structurally distinct from piperidine derivatives. Undisclosed; potential CNS or kinase targeting.

Key Comparative Insights

Salt Formation and Solubility Enhancement this compound and F8·2HCl both utilize dihydrochloride salt formation to improve water solubility. F8·2HCl demonstrated a >50x solubility increase compared to its free base, leading to enhanced antitumor efficacy and PK properties (e.g., prolonged half-life, higher bioavailability) . BGP-15, another dihydrochloride salt, exhibits 28 mg/mL solubility, attributed to its hydrophilic amidoxime group. This highlights how structural variations (e.g., heterocyclic vs. amidoxime groups) influence solubility .

Structural and Pharmacological Divergence

  • F8·2HCl and This compound share salt-form advantages but differ in therapeutic targets. F8·2HCl is explicitly validated for undifferentiated gastric cancer , with mechanisms involving apoptosis induction (e.g., Cleaved Caspase3 upregulation) and cell cycle arrest (CDK2 suppression) .
  • Peptide-based salts (e.g., H-D-Phe-Pip-Arg-pNA, 2HCl) are tailored for enzymatic assays (Km = 7 µM for thrombin) rather than systemic drug use, emphasizing the role of dihydrochloride salts in stabilizing substrates for in vitro applications .

Molecular Weight and Pharmacokinetics this compound (277.23 g/mol) and 2-Amino-1-(4-benzyl-piperazin-1-yl)-ethanone 2HCl (326.23 g/mol) illustrate how minor structural changes (piperidine vs. Lower molecular weight may favor better tissue penetration .

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